molecular formula C27H27N3O3S B2382116 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 895648-36-9

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No.: B2382116
CAS No.: 895648-36-9
M. Wt: 473.59
InChI Key: WWGIDZNXABNZMQ-UHFFFAOYSA-N
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Description

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a tosyl group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors affects the biochemical pathways associated with these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties impact the bioavailability of the compound, making it a promising lead compound .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. This is due to the significant role of alpha1-adrenergic receptors in these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.

    Quinoline Core Construction: The quinoline core is constructed through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: A piperazine derivative used for the treatment of benign prostatic hyperplasia.

    Urapidil: Another piperazine derivative used as an antihypertensive agent.

These compounds share structural similarities but differ in their specific functional groups and therapeutic applications

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-11-13-21(14-12-20)34(31,32)26-19-28-23-8-4-3-7-22(23)27(26)30-17-15-29(16-18-30)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGIDZNXABNZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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